molecular formula C6H2F2INO2 B13928712 2,6-Difluoro-4-iodonicotinic acid

2,6-Difluoro-4-iodonicotinic acid

Cat. No.: B13928712
M. Wt: 284.99 g/mol
InChI Key: MIXJKVCUGXLPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

2,6-Difluoro-4-iodonicotinic acid is typically synthesized through organic synthesis methods. One common synthetic route involves the fluorination of iodinated benzene followed by further functional group transformations . Industrial production methods often involve similar organic synthesis techniques, ensuring the compound’s purity and yield through controlled reaction conditions.

Chemical Reactions Analysis

2,6-Difluoro-4-iodonicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-iodonicotinic acid involves its ability to participate in various chemical reactions due to its unique structure. The presence of fluorine and iodine atoms allows it to undergo substitution and coupling reactions efficiently. These reactions often involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Comparison with Similar Compounds

2,6-Difluoro-4-iodonicotinic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provides distinct reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C6H2F2INO2

Molecular Weight

284.99 g/mol

IUPAC Name

2,6-difluoro-4-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H2F2INO2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H,11,12)

InChI Key

MIXJKVCUGXLPOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)F)C(=O)O)I

Origin of Product

United States

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